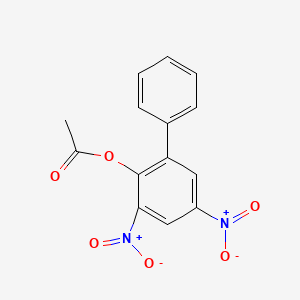
(2,4-Dinitro-6-phenylphenyl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dinitro-6-phenylphenyl) acetate is an organic compound characterized by the presence of nitro groups and a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dinitro-6-phenylphenyl) acetate typically involves nitration reactions. The starting material, phenyl acetate, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective introduction of nitro groups at the 2 and 4 positions on the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: (2,4-Dinitro-6-phenylphenyl) acetate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more complex nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of (2,4-diamino-6-phenylphenyl) acetate.
Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2,4-Dinitro-6-phenylphenyl) acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2,4-Dinitro-6-phenylphenyl) acetate involves its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. The compound may also interact with specific enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparación Con Compuestos Similares
2,4-Dinitrophenol: Shares the nitro groups but lacks the phenyl acetate moiety.
2,4-Dinitroanisole: Similar nitro groups but with a methoxy group instead of an acetate group.
2,4-Dinitrotoluene: Similar nitro groups but with a methyl group instead of an acetate group.
Uniqueness: (2,4-Dinitro-6-phenylphenyl) acetate is unique due to the presence of both nitro groups and a phenyl acetate moiety, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
796-33-8 |
|---|---|
Fórmula molecular |
C14H10N2O6 |
Peso molecular |
302.24 g/mol |
Nombre IUPAC |
(2,4-dinitro-6-phenylphenyl) acetate |
InChI |
InChI=1S/C14H10N2O6/c1-9(17)22-14-12(10-5-3-2-4-6-10)7-11(15(18)19)8-13(14)16(20)21/h2-8H,1H3 |
Clave InChI |
RNOGJNZWRCEMMB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


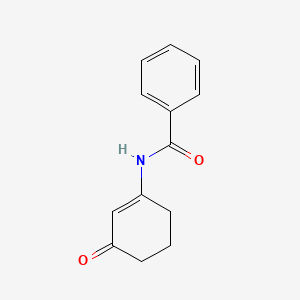

![Dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene](/img/structure/B14749839.png)
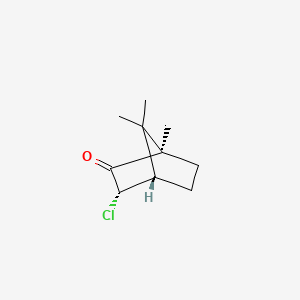
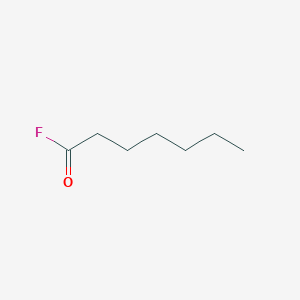

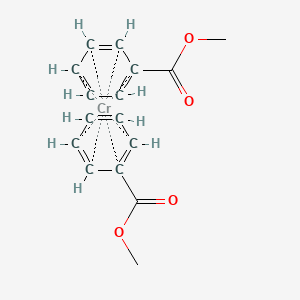


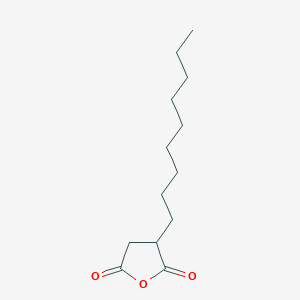
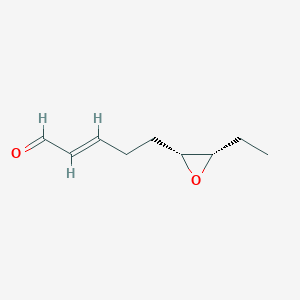
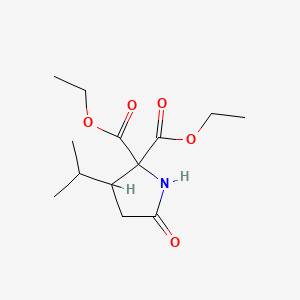
![1-O-benzyl 5-O-tert-butyl 2-(hydroxymethyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate](/img/structure/B14749894.png)

